VU6010608

Descripción

Overview of Metabotropic Glutamate (B1630785) Receptor (mGluR) Family Classification and Subtypes

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that are activated by the excitatory neurotransmitter glutamate. wikipedia.orgsigmaaldrich.comguidetopharmacology.org Unlike ionotropic glutamate receptors, which mediate fast excitatory synaptic transmission by directly gating ion channels, mGluRs modulate neuronal excitability and synaptic transmission through indirect metabotropic processes involving intracellular signaling cascades. wikipedia.orgru.nlneurology.org

The mGluR family consists of eight subtypes, designated mGluR1 to mGluR8. wikipedia.orgguidetopharmacology.orgnih.gov These subtypes are categorized into three groups (Group I, Group II, and Group III) based on similarities in their amino acid sequences, pharmacological profiles, and the intracellular signaling pathways they activate. wikipedia.orgsigmaaldrich.comguidetopharmacology.orgnih.gov

Group I mGluRs: This group includes mGluR1 and mGluR5. wikipedia.orgguidetopharmacology.orgnih.gov They are typically located postsynaptically and are positively coupled to phospholipase C (PLC), leading to the hydrolysis of phosphoinositides and the mobilization of intracellular calcium. wikipedia.orgneurology.orgnih.govjneurosci.orgencyclopedia.pubannaly-nevrologii.com Group I mGluRs are strongly activated by L-quisqualic acid and 3,5-dihydroxyphenylglycine (DHPG). wikipedia.orgnih.gov

Group II mGluRs: This group comprises mGluR2 and mGluR3. wikipedia.orgguidetopharmacology.orgnih.gov They are primarily located presynaptically and are negatively coupled to adenylyl cyclase via Gi/o proteins, resulting in a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.orgneurology.orgnih.govfrontiersin.orgnih.gov Group II mGluRs are activated by compounds such as 2-(2,3-dicarboxycyclopropyl)glycine (DCG-IV) and eglumegad. wikipedia.org

Group III mGluRs: This group consists of mGluR4, mGluR6, mGluR7, and mGluR8. wikipedia.orgguidetopharmacology.orgnih.gov Like Group II receptors, they are generally coupled to Gi/o proteins and inhibit adenylyl cyclase, leading to reduced cAMP levels. wikipedia.orgsigmaaldrich.comnih.govnih.govnih.govnih.gov Group III mGluRs are predominantly found at presynaptic terminals and are activated by L-2-amino-4-phosphonobutyrate (L-AP4). wikipedia.orgnih.govpnas.org

The diversity within the mGluR family is further increased by the existence of splice variants for several subtypes, which primarily differ in their intracellular C-terminal regions. nih.govencyclopedia.pub mGluRs function as constitutive dimers, and evidence suggests they can form both homodimers and heterodimers, including between Group II and Group III receptors, adding another layer of complexity to their pharmacology and function. wikipedia.orgguidetopharmacology.orgnih.govnih.gov

Physiological Importance and Presynaptic Localization of mGlu7 Receptor in the Central Nervous System

The mGlu7 receptor is a key member of the Group III mGluR family and is widely expressed throughout the central nervous system (CNS). nih.govnih.govfrontiersin.orgnih.gov It exhibits particularly high expression levels in brain regions critical for various CNS functions, including the amygdala, hippocampus, hypothalamus, and olfactory bulb. pnas.orgnih.govfrontiersin.orgnih.govucm.es mGlu7 is also detected at lower levels in certain peripheral tissues. nih.gov

A defining characteristic of mGlu7, shared with other Group III mGluRs except mGluR6, is its predominant localization to presynaptic terminals. wikipedia.orgru.nlneurology.orgfrontiersin.orgnih.govnih.govpnas.orgnih.govnih.govmdpi.com Specifically, mGlu7 is often found within the presynaptic active zone, the specialized area where neurotransmitter release occurs. frontiersin.orgnih.govnih.govpnas.org This strategic localization allows mGlu7 to function as an autoreceptor or heteroreceptor, modulating the release of neurotransmitters, including glutamate and gamma-aminobutyric acid (GABA). ru.nlneurology.orgpnas.orgfrontiersin.orgnih.govnih.gov

Unlike most other mGluRs, mGlu7 has a relatively low affinity for its endogenous agonist, glutamate. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net This low affinity suggests that mGlu7 is primarily activated by high concentrations of glutamate that may be reached during intense neuronal activity or spillover from the synaptic cleft. frontiersin.orgnih.govfrontiersin.org Upon activation, mGlu7 typically inhibits neurotransmitter release. ru.nlneurology.orgnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net This inhibitory effect is mediated through coupling to Gi/o proteins, which can lead to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. neurology.orgnih.govfrontiersin.orgresearchgate.net These actions collectively reduce presynaptic calcium influx and subsequent neurotransmitter vesicle release. nih.govresearchgate.net

However, recent studies indicate that mGlu7 function is more complex and can also involve mechanisms that facilitate neurotransmitter release, particularly under conditions of prolonged activation. researchgate.net This dual modulation of release highlights the intricate role of mGlu7 in fine-tuning synaptic transmission and plasticity. researchgate.net The evolutionary conservation of mGlu7 across species further underscores its fundamental importance in brain and synaptic function. nih.govnih.govfrontiersin.orguni-regensburg.de

Rationale for Pharmacological Modulation of mGlu7 in Central Nervous System Pathophysiology

The widespread expression of mGlu7 in brain regions involved in a variety of neurological and psychiatric disorders, coupled with its critical role in modulating synaptic transmission and plasticity, makes it an attractive target for pharmacological intervention. ru.nlneurology.orgnih.govfrontiersin.orgnih.govfrontiersin.orguni-regensburg.deresearchgate.net An imbalance between excitatory and inhibitory neurotransmission is a core mechanism underlying many CNS disorders, and mGluRs, particularly those located presynaptically like mGlu7, are well-positioned to help restore this balance by modulating neurotransmitter release. ru.nl

Genetic studies have provided further support for the involvement of mGlu7 in CNS pathophysiology. Single nucleotide polymorphisms and mutations in the GRM7 gene, which encodes the mGlu7 receptor, have been associated with several neurodevelopmental and psychiatric disorders, including idiopathic autism, epilepsy, schizophrenia, anxiety, and depression. frontiersin.orgfrontiersin.orguni-regensburg.deresearchgate.netnih.gov Research in rodent models suggests that decreased mGlu7 expression or function may contribute to symptoms observed in these conditions. frontiersin.orgresearchgate.net

Targeting mGluRs with subtype-selective ligands, particularly allosteric modulators, offers a potentially more favorable therapeutic approach compared to targeting ionotropic glutamate receptors, whose widespread blockade can lead to severe adverse effects. ru.nlneurology.org Allosteric modulators bind to a site distinct from the orthosteric (neurotransmitter binding) site and can positively or negatively modulate receptor activity, offering greater subtype selectivity and potentially fewer off-target effects. wikipedia.orgneurology.orguni-regensburg.de

Potentiation of mGlu7 activity has shown efficacy in certain animal models of CNS disorders, such as a mouse model of Rett syndrome, a neurodevelopmental disorder. frontiersin.orgresearchgate.net Conversely, studies using mGlu7 negative allosteric modulators (NAMs) or genetic deletion of mGlu7 have implicated the receptor in conditions like anxiety, depression, and absence epilepsy in rodents. ru.nlfrontiersin.orguni-regensburg.de For instance, pharmacological blockade or genetic disruption of mGlu7 has been shown to induce absence-like seizures in mice, suggesting that enhancing mGlu7 function could be beneficial in this type of epilepsy. ru.nlfrontiersin.org

The development of selective mGlu7 modulators has been challenging due to the receptor's unique pharmacological properties, including its low affinity for glutamate. nih.govuni-regensburg.denih.gov However, the increasing availability of subtype-selective tool compounds, including NAMs and positive allosteric modulators (PAMs), is facilitating a deeper understanding of mGlu7 function and its therapeutic potential in various CNS disorders. ru.nlnih.govfrontiersin.orguni-regensburg.deresearchgate.netnih.gov These efforts provide a strong rationale for the continued investigation of mGlu7 as a target for novel therapeutics. frontiersin.orgresearchgate.net

VU6010608: A Chemical Probe for mGlu7 Receptor Research

This compound is a chemical compound that has emerged as a valuable tool for investigating the function and therapeutic potential of the metabotropic glutamate receptor 7 (mGlu7). It is characterized as a negative allosteric modulator (NAM) of mGlu7. nih.govnih.govguidetopharmacology.orgacs.org Allosteric modulators, unlike orthosteric ligands that bind to the neurotransmitter site, interact with a distinct site on the receptor, offering a way to selectively modulate receptor activity. wikipedia.orgneurology.orguni-regensburg.de

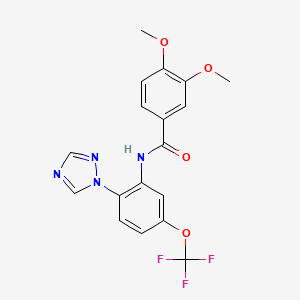

This compound is based on an N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide core structure. ucm.esnih.gov Its development stemmed from medicinal chemistry efforts aimed at identifying selective mGlu7 NAMs. ucm.esnih.gov

Chemical Structure and Properties of this compound

The chemical structure of this compound is based on a specific core scaffold. ucm.esnih.gov Structure-activity relationship studies during its development indicated that certain substituents, such as the 1,2,4-triazole (B32235) and meta-methoxy groups, were important for retaining mGlu7 NAM activity. ucm.es The replacement of a chlorine atom with a trifluoromethoxy group was found to be a satisfactory modification in this series. ucm.es

While detailed physicochemical properties like solubility and stability are typically reported in dedicated chemical characterization studies, research on this series of compounds has indicated good CNS penetration. nih.gov For example, analogues in this series displayed brain penetration values (Kp) ranging from 1.9 to 5.8 and unbound brain penetration values (Kp,uu) from 0.4 to 1.4 in rats. nih.gov this compound itself exhibited modest potency as an mGlu7 NAM in initial assays. nih.govguidetopharmacology.org

Research Findings on the Activity and Selectivity of this compound at mGlu7

Research has demonstrated that this compound functions as an mGlu7 NAM, meaning it reduces the activity of the mGlu7 receptor. nih.govnih.govguidetopharmacology.orgacs.org Its activity has been assessed in various experimental settings, including calcium mobilization assays using cells expressing mGlu7. guidetopharmacology.org In such assays, this compound showed an IC50 value of 759 nM, indicating its potency in inhibiting mGlu7 activity. nih.govguidetopharmacology.org

Beyond in vitro cellular assays, this compound has been utilized in electrophysiology studies to investigate its effects on synaptic plasticity. It has been shown to block high-frequency stimulation (HFS)-induced long-term potentiation (LTP) at Schaffer collateral-CA1 (SC-CA1) synapses in hippocampal slices. nih.govfrontiersin.orgnih.govnih.govresearchgate.net This effect was also observed when using theta burst stimulation (TBS), another protocol for inducing LTP at these synapses. nih.govresearchgate.net

Interestingly, studies comparing this compound with a closely related compound, VU6010953, which differs by a single alkoxy substitution, have revealed complexities in their activity profiles, particularly concerning mGlu7 homodimers versus mGlu7/8 heterodimers. nih.govresearchgate.net While both compounds showed similar activity profiles in cells expressing mGlu7 homodimers, they exhibited differential activity in blocking LTP at SC-CA1 synapses, suggesting that this compound may have distinct effects depending on the dimerization state of mGlu7 receptors in native tissue. nih.govresearchgate.net Specifically, this compound was effective in blocking LTP, while VU6010953 was not, despite their similar in vitro profiles on mGlu7 homodimers. nih.govresearchgate.net This highlights the importance of considering receptor dimerization when evaluating the pharmacological effects of allosteric modulators. nih.govnih.gov

While this compound was developed with a focus on mGlu7 selectivity, some studies have noted that related compounds or even this compound itself might exhibit activity at other mGluR subtypes, such as mGlu2, albeit with lower potency. nih.gov This underscores the ongoing need for highly selective tool compounds to precisely delineate the roles of individual mGluR subtypes.

Despite exhibiting modest potency and rapid clearance in rats in initial studies, the ability of this compound to block LTP in electrophysiology studies has made it a valuable tool for probing mGlu7 function in synaptic plasticity. nih.govnih.gov Further research with this compound and other selective modulators is crucial for fully understanding the complex roles of mGlu7 in the CNS and its potential as a therapeutic target.

Here is a summary of some research findings related to this compound:

| Compound | Target Receptor | Activity Type | In vitro Potency (IC50) | Effect on LTP at SC-CA1 Synapses | Notes | Source |

| This compound | mGlu7 | Negative Allosteric Modulator (NAM) | 759 nM | Blocks HFS-induced LTP, Blocks TBS-induced LTP | Based on N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide core. | nih.govnih.govguidetopharmacology.orgacs.org |

| VU6010953 | mGlu7 | Negative Allosteric Modulator (NAM) | Similar to this compound (in cells expressing mGlu7 homodimers) | Failed to block TBS-induced LTP | Structurally related to this compound, differs by a single alkoxy substitution. | nih.govresearchgate.net |

Note: The IC50 value for this compound is reported from a calcium mobilization assay using rat mGlu7/Gα15/HEK cells. guidetopharmacology.org

The differential effects of this compound and VU6010953 on LTP at SC-CA1 synapses, despite similar activity on mGlu7 homodimers in vitro, highlight the potential influence of mGluR heterodimerization (e.g., mGlu7/8) on the pharmacological profile of allosteric modulators in native brain tissue. nih.govresearchgate.net

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H15F3N4O4 |

|---|---|

Peso molecular |

408.3 g/mol |

Nombre IUPAC |

3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide |

InChI |

InChI=1S/C18H15F3N4O4/c1-27-15-6-3-11(7-16(15)28-2)17(26)24-13-8-12(29-18(19,20)21)4-5-14(13)25-10-22-9-23-25/h3-10H,1-2H3,(H,24,26) |

Clave InChI |

YCDOKDADFOBKIL-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OC |

SMILES canónico |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OC |

Origen del producto |

United States |

Pharmacological Characterization of Vu6010608 As a Metabotropic Glutamate Receptor 7 Negative Allosteric Modulator

Identification and Classification of VU6010608 as an mGlu7 Negative Allosteric Modulator (NAM)

This compound was identified through high-throughput screening (HTS) efforts aimed at discovering novel mGlu7 modulators. nih.gov This screening campaign utilized a triple-addition protocol to simultaneously identify agonists, positive allosteric modulators (PAMs), and NAMs of mGlu7. nih.gov this compound belongs to a chemical series based on an N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide core. nih.gov Its classification as an mGlu7 NAM is based on its ability to reduce or inhibit the functional response of the mGlu7 receptor to an orthosteric agonist, such as L-AP4 or glutamate (B1630785), by binding to an allosteric site distinct from the orthosteric ligand binding site. frontiersin.orgnih.govnews-medical.net Unlike orthosteric antagonists that directly block the agonist binding site, NAMs decrease the efficacy or affinity of the orthosteric agonist, or both. news-medical.netmdpi.com

Receptor Binding Profile and Selectivity Across mGluR Subtypes and Other Targets

A critical aspect of characterizing a pharmacological tool like this compound is defining its selectivity profile to ensure that observed effects are primarily mediated by the target receptor, mGlu7. nih.gov

Selective Activity at mGlu7 Over Other Group III mGluRs (mGlu4, mGlu8)

Studies have demonstrated that this compound exhibits selective activity at mGlu7 compared to other Group III mGlu receptors, specifically mGlu4 and mGlu8. nih.gov Initial screening and subsequent detailed pharmacological characterization revealed that this compound modulates mGlu7-mediated responses at concentrations significantly lower than those required to affect mGlu4 or mGlu8. nih.gov For instance, one study reported an IC50 value for this compound at mGlu7 in the low micromolar range, while showing minimal or no significant activity at mGlu4 and mGlu8 at concentrations considerably higher than its mGlu7 IC50. nih.gov This selectivity is particularly valuable given the structural similarities within the Group III mGluRs and the challenges in developing subtype-selective ligands. nih.govacs.org

Table 1: Selectivity of this compound Across Group III mGluRs

| Receptor Subtype | Reported Activity/IC50 | Reference |

| mGlu7 | Low micromolar IC50 | nih.gov |

| mGlu4 | >30 µM or minimal activity | nih.gov |

| mGlu8 | >30 µM or minimal activity | nih.gov |

Lack of Significant Activity Against a Broad Panel of GPCRs, Ion Channels, and Transporters

Beyond selectivity within the mGluR family, it is essential to assess the activity of this compound against a wider range of potential off-targets, including other GPCRs, ion channels, and transporters. Comprehensive ancillary pharmacology profiling has been conducted to evaluate the promiscuity of this compound. nih.gov These studies typically involve screening the compound at a single, relatively high concentration (e.g., 10 µM) against a diverse panel of targets. nih.gov Results from such panels have indicated that this compound shows no significant activity at this concentration against a broad array of GPCRs, ion channels, and transporters. nih.gov This lack of significant off-target activity is crucial for a pharmacological tool, as it increases confidence that the effects observed in research studies are indeed mediated specifically through mGlu7 modulation. nih.govmdpi.com

Allosteric Modulation Principles and Ligand Probe Dependence

This compound functions as an allosteric modulator, meaning it binds to a site on the mGlu7 receptor that is topographically distinct from the orthosteric binding site where the endogenous agonist glutamate binds. news-medical.netmdpi.comnih.gov Allosteric modulation can alter the receptor's conformation, thereby influencing the binding affinity and/or efficacy of the orthosteric ligand. news-medical.netmdpi.com As a NAM, this compound negatively modulates the receptor's response to glutamate. nih.govnews-medical.net

A key characteristic of allosteric modulation is "probe dependence." news-medical.netrsc.orgaustinpublishinggroup.com This phenomenon refers to the observation that the magnitude and nature of the allosteric effect can vary depending on the specific orthosteric ligand used to activate the receptor. news-medical.netrsc.orgaustinpublishinggroup.com For mGluRs, where the orthosteric site is located in the large N-terminal domain and allosteric sites are typically within the transmembrane domain, probe dependence highlights the complex interplay between the binding sites and their influence on receptor function. acs.org While less explored for Group III mGluRs compared to other GPCRs, studies with allosteric modulators of Group III receptors, including mGlu7, have demonstrated probe dependence, where the cooperativity of the allosteric modulator can differ depending on the orthosteric agonist used (e.g., glutamate versus L-AP4). acs.org This underscores the importance of characterizing the activity of allosteric modulators like this compound using relevant orthosteric agonists to fully understand their pharmacological profile. acs.org The allosteric constant quantifies the reciprocal interaction between the orthosteric ligand and the allosteric modulator. rsc.org

Table 2: Key Principles of Allosteric Modulation Relevant to this compound

| Principle | Description | Reference |

| Allosteric Binding | Binds to a site distinct from the orthosteric site. | news-medical.netmdpi.comnih.gov |

| Negative Modulation | Decreases the affinity or efficacy of the orthosteric agonist, or both. | news-medical.netmdpi.com |

| Probe Dependence | The allosteric effect can vary depending on the specific orthosteric ligand used. | news-medical.netrsc.orgaustinpublishinggroup.com |

| Saturability | The modulatory effect is limited, reaching a ceiling effect at higher concentrations of the modulator. | news-medical.netmdpi.com |

Molecular and Cellular Mechanisms of Vu6010608 Activity

Differential Modulation of mGlu7 Receptor Dimerization States

mGlu7 receptors can exist as homodimers (mGlu7/7) and can also form heterodimers with other mGlu receptors, such as mGlu8 (mGlu7/8). nih.govresearchgate.netnih.govnih.gov The dimerization state can significantly influence receptor pharmacology and function. researchgate.netnih.gov

Activity at mGlu7/7 Homodimers

Studies using techniques like Complemented Donor Acceptor-Resonance Energy Transfer (CODA-RET) have shown that VU6010608 effectively blocks responses mediated by mGlu7/7 homodimers in heterologous cell systems. researchgate.netnih.gov Another mGlu7 NAM, VU6010953, which is structurally very similar to this compound, also completely blocked responses to mGlu7/7 homodimers in CODA-RET assays. researchgate.netnih.gov

Activity at mGlu7/8 Heterodimers and Functional Implications

The activity of this compound at mGlu7/8 heterodimers differs from its activity at homodimers and distinguishes it from structurally related compounds like VU6010953. researchgate.netnih.gov While this compound is active at mGlu7/8 heterodimers, VU6010953 is unable to inhibit the activity of this heterodimer. researchgate.netnih.gov This differential activity at heterodimers is consistent with their respective effects on long-term potentiation (LTP) at Schaffer collateral-CA1 synapses. researchgate.netnih.gov The presence of pharmacologically distinct mGlu7/8 dimers has been implicated in regulating the activity of these hippocampal synapses. researchgate.net

Impact on Agonist-Mediated Responses and Downstream Intracellular Signaling Pathways

Group III mGlu receptors, including mGlu7 and mGlu8, are typically coupled to the inhibition of cAMP signaling via Gi/Go proteins. mdpi.comnih.gov Activation of mGlu7 can also lead to the inhibition of N-type and P/Q-type calcium channels through interactions with Gβγ subunits, PKC, and PICK1, as well as reductions in intracellular cAMP. nih.gov While canonical mGlu7 signaling primarily involves Gi/o G-proteins, downstream signaling becomes more complex in the context of mGlu7 heterodimers. nih.gov this compound, as a negative allosteric modulator, would generally be expected to attenuate agonist-mediated responses at mGlu7 receptors, thereby impacting these downstream signaling pathways. Studies have shown that this compound blocks agonist-mediated responses at both mGlu7/7 homodimers and mGlu7/8 heterodimers in in vitro assays. nih.gov

Modulation of Synaptic Plasticity by this compound

Synaptic plasticity, the ability of synapses to change in strength, is considered a fundamental mechanism underlying learning and memory. wikipedia.orgnumberanalytics.com Long-term potentiation (LTP) is a form of synaptic plasticity characterized by a persistent strengthening of synaptic transmission following specific patterns of activity. wikipedia.orgnumberanalytics.com

Effects on Long-Term Potentiation (LTP) at Schaffer Collateral-CA1 Synapses

The Schaffer collateral-CA1 synapse in the hippocampus is a widely studied model for synaptic plasticity and LTP. wikipedia.orgneupsykey.comnih.gov this compound has been shown to block LTP induced at Schaffer collateral-CA1 synapses in rodent brain slices. researchgate.netprobechem.comfrontiersin.orgresearchgate.net This effect is consistent with its activity as an mGlu7 NAM. researchgate.netnih.gov The differential activity of mGlu7 allosteric modulators, including this compound, at mGlu7/8 heterodimers correlates with their ability to inhibit synaptic transmission and plasticity at these synapses, suggesting that mGlu7/8 heterodimers are a key target for modulating activity in this region. nih.govresearchgate.net

Influence on Different LTP Induction Protocols (e.g., High Frequency Stimulation, Theta Burst Stimulation)

LTP at Schaffer collateral-CA1 synapses can be induced by various stimulation protocols, including high-frequency stimulation (HFS) and theta burst stimulation (TBS). researchgate.netneupsykey.comnih.govnih.govresearchgate.net this compound has been shown to block LTP induced by both HFS and TBS protocols at Schaffer collateral-CA1 synapses. researchgate.netfrontiersin.org This indicates that this compound's inhibitory effect on LTP is not limited to a single induction method. researchgate.net

Preclinical Efficacy and Therapeutic Potential of Mglu7 Modulation in Neurological and Psychiatric Disorders

Translational Relevance of mGlu7 in Central Nervous System Pathophysiology

The metabotropic glutamate (B1630785) receptor 7 (mGlu7), encoded by the GRM7 gene, is the most abundantly expressed and evolutionarily conserved mGlu receptor within the central nervous system. nih.gov Predominantly located at presynaptic terminals, mGlu7 acts as an autoreceptor to inhibit glutamate release or as a heteroreceptor to modulate the release of other neurotransmitters like GABA. frontiersin.orgnih.gov Its low affinity for glutamate suggests it becomes active under conditions of high synaptic activity. nih.govnih.gov This unique positioning and function implicate mGlu7 as a critical modulator of synaptic transmission and plasticity, making it a significant target for understanding and potentially treating a range of neurological and psychiatric disorders. nih.govfrontiersin.org

Association with Neurodevelopmental Disorders (e.g., Autism, ADHD, Rett Syndrome)

Growing evidence links disruptions in the GRM7 gene to several neurodevelopmental disorders (NDDs). frontiersin.org NDDs are characterized by deficits in communication, cognition, social behavior, and motor control. nih.govjournament.com

Autism Spectrum Disorder (ASD): Clinical studies have identified single nucleotide polymorphisms and mutations in the GRM7 gene in individuals with idiopathic autism. frontiersin.org Preclinical research using mouse models where the mGlu7 receptor is absent shows alterations in social behavior, providing a potential link to the social deficits observed in ASD. nih.gov

Attention-Deficit/Hyperactivity Disorder (ADHD): Genome-wide association studies have established a connection between GRM7 and the incidence of ADHD. nih.gov This association is thought to be related to mGlu7's crucial role in synaptic plasticity, a fundamental process for learning and memory that can be affected in ADHD. nih.gov The interaction between mGlu7 and the protein Elfn1, whose abnormal expression is linked to ADHD, further supports this connection. nih.gov

Rett Syndrome (RTT): Rett syndrome is a debilitating NDD where mGlu7 has emerged as a potential therapeutic target. frontiersin.org Research has shown that mGlu7 protein expression is significantly reduced in postmortem motor cortex samples from RTT patients. frontiersin.org Furthermore, in a mouse model of Rett syndrome, potentiation of mGlu7 activity showed therapeutic efficacy. frontiersin.org

Pathogenic mutations in GRM7 have been shown to impair axon growth and the development of presynaptic terminals, providing a mechanistic basis for how these genetic variants contribute to NDDs. mdpi.comresearchgate.net

Involvement in Psychiatric Conditions (e.g., Anxiety, Depression, Epilepsy, Schizophrenia)

The widespread expression of mGlu7 in brain regions critical for mood, cognition, and neuronal excitability, such as the hippocampus, amygdala, and cortex, points to its involvement in various psychiatric conditions. frontiersin.orgfrontiersin.org

Anxiety and Depression: Studies in animal models suggest a complex role for mGlu7 in mood regulation. While some research indicates that reduced mGlu7 function can have anxiolytic (anxiety-reducing) effects, other studies using pharmacological modulators suggest that inhibiting the receptor could be a strategy for treating stress-related disorders. nih.gov

Epilepsy: The mGlu7 receptor's role in modulating the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission is critical for maintaining stable neuronal activity. nih.gov Abnormal mGlu7 function, through its interaction with proteins like Elfn1, has been associated with epilepsy. nih.gov Furthermore, mouse models with GRM7 mutations exhibit seizures, reinforcing the link between this receptor and epilepsy. mdpi.com

Schizophrenia: Schizophrenia is characterized by a disturbed balance between glutamatergic and GABAergic systems. nih.gov As a key regulator of both neurotransmitters, mGlu7 is implicated in the pathophysiology of the disorder. nih.gov Genetic variations in GRM7 have been associated with schizophrenia and cognitive deficits in patients. nih.gov Preclinical models show that negative allosteric modulators (NAMs) of mGlu7, which inhibit the receptor's activity, can produce antipsychotic-like effects. nih.govnih.gov

Role in Cognitive Dysfunction, Learning, Attention, and Memory Processes

Proper mGlu7 function is essential for higher-order cognitive processes. nih.govnih.gov The receptor's involvement in modulating synaptic plasticity, particularly long-term potentiation (LTP), is fundamental to the neural mechanisms of learning and memory. nih.govfrontiersin.org

Learning and Memory: The hippocampus, a brain region with high mGlu7 expression, is vital for memory formation. nih.gov Studies on preclinical models have demonstrated that the absence or inhibition of mGlu7 impairs specific types of memory, such as spatial working memory. nih.gov

Attention: The established genetic link between GRM7 and ADHD suggests a role for the receptor in attentional processes. nih.gov

Cognitive Dysfunction: Primary mutations in the GRM7 gene have been identified as a cause of neurodevelopmental disorders accompanied by profound intellectual and cognitive disability. nih.govnih.gov This highlights the critical role of mGlu7 in the molecular and cellular pathways that support cognitive function. nih.gov

Efficacy Studies of VU6010608 in Relevant Preclinical Research Models

This compound is a negative allosteric modulator (NAM) of the mGlu7 receptor, meaning it inhibits the receptor's function. It has been utilized as a tool compound in preclinical studies to investigate the consequences of mGlu7 inhibition.

Investigation in Models Related to Synaptic Plasticity and Cognitive Function

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a key cellular mechanism underlying learning and memory. nih.govfrontiersin.org Long-term potentiation (LTP) is a primary model for studying the strengthening of synapses. frontiersin.orgscilit.com

This compound has been specifically studied for its effects on LTP at the Schaffer collateral-CA1 (SC-CA1) synapses in the hippocampus, a critical pathway for memory formation. nih.gov Electrophysiology experiments in brain slices have demonstrated that this compound blocks LTP induced by high-frequency stimulation at these synapses. This finding suggests that inhibiting mGlu7 activity with compounds like this compound can directly impact the cellular mechanisms thought to support learning and memory. frontiersin.org

| Compound | Target | Mechanism of Action | Preclinical Model | Key Finding | Reference |

|---|---|---|---|---|---|

| This compound | mGlu7 Receptor | Negative Allosteric Modulator (NAM) | Hippocampal Brain Slices (SC-CA1 Synapse) | Blocks High-Frequency Stimulation-Induced Long-Term Potentiation (LTP) | frontiersin.org |

Exploration of Potential Utility in Schizophrenia Treatment Paradigms

While direct preclinical studies investigating this compound in animal models of schizophrenia have not been extensively reported, its mechanism of action aligns with a promising therapeutic strategy for the disorder. mdpi.com The glutamatergic system's dysregulation is a key element in the pathophysiology of schizophrenia. nih.gov

Research with other mGlu7 NAMs, such as ADX71743 and MMPIP, has shown that inhibiting the mGlu7 receptor can produce antipsychotic-like effects in rodent models. nih.govnih.gov These compounds have been shown to inhibit hyperactivity induced by NMDA receptor antagonists (a common model for schizophrenia symptoms) and reduce other behaviors relevant to the disorder. nih.gov

Given that this compound is also an mGlu7 NAM, it is hypothesized to have similar potential. mdpi.com The rationale is that by inhibiting the presynaptic mGlu7 autoreceptor, these compounds may enhance glutamatergic transmission in brain circuits where it is deficient in schizophrenia, thereby helping to restore the balance of glutamate and GABA neurotransmission. nih.gov Therefore, while specific efficacy studies on this compound in schizophrenia models are needed, the broader class of mGlu7 NAMs represents a potential avenue for novel antipsychotic drug discovery. nih.govmdpi.com

| Compound | Class | Reported Preclinical Activity | Therapeutic Hypothesis (Schizophrenia) | Reference |

|---|---|---|---|---|

| This compound | mGlu7 NAM | Inhibition of LTP at SC-CA1 synapses | Potential antipsychotic-like effects based on class mechanism | frontiersin.orgmdpi.com |

| ADX71743 | mGlu7 NAM | Inhibited MK-801-induced hyperactivity and DOI-induced head twitches | Antipsychotic-like efficacy | nih.govnih.gov |

| MMPIP | mGlu7 NAM | Inhibited MK-801-induced hyperactivity and DOI-induced head twitches | Antipsychotic-like efficacy | nih.govnih.gov |

Comparative Analysis with Other mGlu7 Modulators in Preclinical Contexts

The therapeutic potential of modulating the metabotropic glutamate receptor 7 (mGlu7) has been explored through various compounds, including negative allosteric modulators (NAMs), positive allosteric modulators (PAMs), and allosteric agonists. The unique profile of this compound becomes evident when compared to other mGlu7 modulators in preclinical studies, particularly in its differential activity on receptor complexes.

A significant finding in preclinical research is the ability of mGlu7 to form not only homodimers (mGlu7/7) but also heterodimers with other mGlu receptors, such as mGlu8 (mGlu7/8). nih.gov This heterodimerization can lead to distinct pharmacological properties compared to homodimers. nih.gov this compound has been instrumental in elucidating these differences.

In vitro studies using HEK 293 cells have demonstrated that this compound acts on both mGlu7/7 homodimers and mGlu7/8 heterodimers. nih.gov This contrasts sharply with other structurally related mGlu7 NAMs. nih.govnih.gov For instance, VU6010953, which is structurally very similar to this compound, shows selectivity for the mGlu7/7 homodimer and does not affect the mGlu7/8 heterodimer. nih.govnih.gov

Further comparisons with other well-characterized mGlu7 NAMs highlight these pharmacological distinctions. ADX71743, like this compound, is capable of blocking agonist-mediated responses at both mGlu7/7 homodimers and mGlu7/8 heterodimers. nih.govnih.gov In contrast, the NAM MMPIP is active at mGlu7/7 homodimers but has no effect on mGlu7/8 heterodimers. nih.govnih.gov

These differential activities observed in cell-based assays have been corroborated in ex vivo studies of synaptic transmission and plasticity. nih.gov Specifically, at the hippocampal Schaffer collateral-CA1 (SC-CA1) synapses, where mGlu7/8 heterodimers are thought to modulate activity, this compound was effective in blocking long-term potentiation (LTP). nih.gov Conversely, the highly related but mGlu7/7 homodimer-selective compound, VU6010953, failed to block LTP at these same synapses. nih.gov

The following table summarizes the differential activity of this compound and other mGlu7 NAMs on homodimeric and heterodimeric receptor complexes based on preclinical findings.

| Compound | Type | Activity at mGlu7/7 Homodimer | Activity at mGlu7/8 Heterodimer |

| This compound | NAM | Active | Active |

| VU6010953 | NAM | Active | Inactive |

| ADX71743 | NAM | Active | Active |

| MMPIP | NAM | Active | Inactive |

Beyond NAMs, the profile of this compound can be contextualized by comparing it to mGlu7 positive allosteric modulators (PAMs) and allosteric agonists. While this compound decreases the receptor's response to glutamate, PAMs like VU0422288 potentiate it. acs.orgnih.gov Although VU0422288 is not selective for mGlu7 and also modulates mGlu4 and mGlu8, it has been used as a tool in preclinical models to study the effects of enhancing mGlu7 activity in native tissue settings, such as the SC-CA1 synapse which predominantly expresses mGlu7. acs.orgnih.govacs.org

Another important comparator is the allosteric agonist AMN082. acs.org Unlike NAMs and PAMs that modulate the receptor's response to an orthosteric agonist, AMN082 directly activates mGlu7 via an allosteric binding site. acs.org While AMN082 has been widely used to probe mGlu7 function in preclinical studies, it possesses limitations such as rapid in vivo metabolism and some off-target activities, which underscores the need for diverse modulators like this compound to fully understand mGlu7 biology. acs.org

Research Methodologies and Experimental Models Utilized in Vu6010608 Studies

In Vitro Experimental Paradigms for Receptor Characterization

Initial characterization of VU6010608 has heavily relied on in vitro experimental setups to precisely determine its interaction with its molecular target. These cell-based systems offer a controlled environment to dissect the specific molecular pharmacology of the compound.

Human Embryonic Kidney 293 (HEK293) cells are a cornerstone of modern molecular biology and have been pivotal in the study of compounds like this compound. Their high efficiency for transfection with foreign DNA makes them an ideal system for expressing specific receptors of interest and subsequently studying how a compound modulates the function of that receptor. In the context of this compound research, HEK293 cells are genetically engineered to express the target receptor, thereby creating a cellular model to quantify the compound's potency and efficacy. While specific studies detailing the use of HEK293 cells for this compound are not yet prevalent in publicly available literature, this cell line is a standard tool for such initial characterizations. The utility of such cell lines is underscored by research on similar compounds where Chinese Hamster Ovary (CHO) cells, another common cell line, were used to express the M1 muscarinic acetylcholine receptor to study the effects of biased positive allosteric modulators (PAMs).

To understand the downstream consequences of this compound binding to its receptor, advanced techniques that measure receptor activation and signaling are employed. One such cutting-edge method is the Complementation and Resonance Energy Transfer (CODA-RET) assay. This technique allows for the real-time study of G protein-coupled receptor (GPCR) heteromer function within living cells. It provides a means to analyze defined receptor complexes without the interference of signals from single receptor units (homomers). While direct application of the CODA-RET assay to this compound has not been specifically documented, its utility in dissecting the functional selectivity of compounds at GPCRs makes it a highly relevant and powerful tool for characterizing the nuanced signaling properties of novel modulators like this compound.

Ex Vivo Electrophysiological Preparations

Moving from isolated cells to more integrated biological systems, ex vivo electrophysiological preparations, particularly brain slices, are crucial for understanding how this compound affects neural circuit function. These techniques bridge the gap between molecular interactions and physiological responses in a functionally intact, albeit isolated, neural network.

The hippocampus is a brain region critical for learning and memory, and synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for these cognitive functions. Acute hippocampal slices from rodents are a widely used ex vivo model to study synaptic plasticity. nih.gov Long-term potentiation (LTP), a persistent strengthening of synapses, is a key form of synaptic plasticity that can be readily induced and measured in these preparations. mdpi.comdovepress.com The M1 muscarinic acetylcholine receptor, a target for compounds with cognitive-enhancing potential, is known to play a role in modulating hippocampal LTP. Therefore, assessing the impact of this compound on LTP in hippocampal slices is a critical step in evaluating its potential to influence learning and memory. This is typically done through extracellular field recordings or whole-cell patch-clamp recordings from neurons within the hippocampal circuitry. nih.gov

A fundamental aspect of studying synaptic function is the measurement of evoked excitatory postsynaptic potentials (EPSPs). These are the depolarizing potentials generated in a postsynaptic neuron in response to the activation of excitatory synapses. In the context of this compound research, measuring changes in the amplitude and kinetics of evoked EPSPs in brain slices provides direct evidence of the compound's ability to modulate synaptic transmission. Techniques such as whole-cell patch-clamp recording allow for precise measurement of these potentials in individual neurons. For instance, studies on biased M1 PAMs have utilized field excitatory postsynaptic potential (fEPSP) recordings in prefrontal cortex slices to investigate their effects on long-term depression (LTD), another form of synaptic plasticity. These measurements are critical for understanding how this compound might alter the fundamental communication between neurons.

In Vivo Translational Research Considerations for Compound Profiling

Assessment of Central Nervous System Penetration for Research Tool Utility

The utility of a compound as a CNS research tool is fundamentally dependent on its ability to cross the blood-brain barrier and achieve sufficient concentrations at its target site within the brain. For this compound, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), its potential for use in in vivo CNS studies has been a key area of investigation.

Initial research indicated that this compound possesses poor pharmacokinetic properties, a significant hurdle for its application as a CNS tool. researchgate.net Studies revealed low levels of brain penetration, rendering it challenging for in vivo experiments where achieving therapeutic concentrations in the brain is essential. nih.gov This qualitative assessment of "low" penetration underscores the need for quantitative data to fully understand its distribution profile.

| Parameter | Finding | Implication for Research Utility |

|---|---|---|

| Brain Penetration | Low | Challenging for use in in vivo CNS studies |

Evaluation of Systemic Exposure and Metabolic Stability for Research Applications

Beyond CNS penetration, the systemic exposure and metabolic stability of a compound are critical determinants of its utility as a research tool. These parameters influence the compound's half-life in the body and, consequently, the dosing regimen required to maintain effective concentrations for in vivo studies.

Pharmacokinetic studies in rats have demonstrated that this compound is rapidly cleared from the system. researchgate.netnih.gov This rapid clearance is a significant drawback for a research tool, as it would necessitate frequent administration to maintain therapeutic levels. The reported in vivo pharmacokinetic parameters in rats provide a quantitative basis for this assessment.

| Parameter | Value |

|---|---|

| Plasma Clearance (CLp) | 64.2 mL/min/kg |

| Half-life (t1/2) | 1.73 hours |

In addition to in vivo data, in vitro metabolic stability assays using liver microsomes from different species are standard practice to predict a compound's metabolic fate in humans and other preclinical models. While specific data from such assays for this compound are not detailed in the available literature, the rapid in vivo clearance observed in rats strongly suggests that the compound is likely subject to significant first-pass metabolism. researchgate.netnih.gov This would be consistent with a high clearance rate in liver microsome assays. The in vitro potency of this compound has been reported with an IC50 of 759 nM, and this value, in conjunction with its pharmacokinetic profile, informs its potential utility in experimental settings. nih.gov

Safety Pharmacology Research Considerations for Mglu7 Modulators

Principles and Objectives of Safety Pharmacology Studies in Drug Development

Safety pharmacology studies are a crucial component of the non-clinical evaluation of pharmaceuticals, designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. europa.eubiotrial.comwikipedia.org These studies are required prior to the first administration of a drug in humans. europa.euvivotecnia.com The primary objectives of safety pharmacology studies are threefold:

To identify undesirable pharmacodynamic properties of a substance that may be relevant to human safety. europa.eucriver.comfda.govcreative-biolabs.com

To evaluate adverse pharmacodynamic and/or pathophysiological effects observed in toxicology and/or clinical studies. europa.eucriver.comfda.govcreative-biolabs.com

To investigate the mechanism of observed or suspected adverse pharmacodynamic effects. europa.eucriver.comfda.govcreative-biolabs.com

The investigational plan to achieve these objectives should be clearly defined. europa.eufda.gov Safety pharmacology studies are distinct from toxicology studies, which assess broader systemic toxicity over longer periods, by focusing on acute effects and aiming to predict rare but serious adverse events. uantwerpen.be These studies play a vital role in protecting clinical trial participants and patients, minimizing risks of failure during drug development, and informing clinical safety monitoring. wikipedia.org

Evaluation of Potential Undesirable Pharmacodynamic Effects Relevant to Human Safety

The evaluation of potential undesirable pharmacodynamic effects relevant to human safety involves assessing a drug's impact on vital physiological functions. This assessment is critical for understanding how a drug interacts with different organ systems and whether it might cause harm. patsnap.com Regulatory guidelines, such as those from the ICH (International Conference on Harmonisation), emphasize the importance of evaluating effects on the central nervous, cardiovascular, and respiratory systems as part of the core battery of safety pharmacology studies. europa.eubiotrial.comwikipedia.orgvivotecnia.comcriver.comfda.govnih.gov Beyond the core battery, supplemental studies may be necessary to evaluate potential adverse effects on other organ systems, such as the renal/urinary or gastrointestinal systems, when there is a cause for concern. europa.eubiotrial.comcreative-biolabs.com The selection and design of specific safety pharmacology studies for a compound like VU6010608 are based on its individual properties and intended uses. europa.eu

Core Battery and Supplemental Safety Pharmacology Study Design Considerations

The safety pharmacology core battery is designed to investigate the effects of a test substance on vital functions, primarily focusing on the central nervous, cardiovascular, and respiratory systems. europa.eucriver.comfda.gov These studies are typically conducted in compliance with Good Laboratory Practice (GLP) standards, particularly for the core battery tests. europa.eunih.gov Supplemental studies are conducted when potential adverse pharmacodynamic effects on organ systems not covered by the core battery or repeated dose toxicity studies raise concerns. europa.eubiotrial.comcreative-biolabs.com Study designs aim to define the dose-response relationship and, when feasible, the time course of observed adverse effects. europa.euwikipedia.orgfda.gov Doses tested should include and exceed the primary pharmacodynamic or therapeutic range. europa.eufda.gov

Central Nervous System Safety Assessments (e.g., Neurobehavioral Functional Observational Battery)

Assessment of the central nervous system (CNS) is a key component of the safety pharmacology core battery. europa.eupatsnap.comzeclinics.comwikipedia.orgvivotecnia.comcriver.comfda.gov These assessments aim to identify neurotoxic effects that could impact cognitive function or behavior. vivotecnia.com Commonly used methods for evaluating CNS effects in preclinical safety pharmacology studies include the Functional Observational Battery (FOB) and the modified Irwin Test. patsnap.comvivotecnia.comcriver.comresearchgate.netnc3rs.org.ukbiorxiv.org These tests evaluate effects across various functional domains: autonomic, neuromuscular, sensorimotor, and behavioral. researchgate.net While there is overlap in the parameters assessed by FOB and Irwin tests, they approach the assessments differently. researchgate.net These neurobehavioral assessments are considered first-tier assays to fulfill the ICH S7A guidance for preclinical evaluation of new chemical entities. researchgate.netbiorxiv.org

Example Parameters Assessed in CNS Safety Studies:

| Functional Domain | Example Parameters |

| Autonomic | Pupil size, salivation, defecation, urination |

| Neuromuscular | Gait, muscle tone, posture, tremors |

| Sensorimotor | Reflexes (e.g., righting, startle), responses to stimuli (e.g., touch, light, sound) |

| Behavioral | Locomotor activity, stereotypical behavior, reactivity, sedation, arousal |

Cardiovascular System Safety Assessments (e.g., In Vivo Telemetry, In Vitro Ion Channel Assays)

Cardiovascular system (CVS) assessment is another critical part of the safety pharmacology core battery, given the vital role of the heart and blood vessels. europa.eubiotrial.compatsnap.comzeclinics.comwikipedia.orgvivotecnia.comcriver.comfda.gov CVS studies aim to identify potential adverse effects such as QT prolongation, arrhythmias, and changes in heart rate and blood pressure. biotrial.compatsnap.comzeclinics.com

Key methods used in cardiovascular safety assessment include:

In Vitro Ion Channel Assays: These studies, particularly the hERG assay, are essential for identifying potential blockade of cardiac potassium channels, which can lead to QT prolongation and a risk of potentially fatal arrhythmias. biotrial.comvivotecnia.comcriver.comnih.govphysiostim.comeuropeanpharmaceuticalreview.com Automated patch-clamp electrophysiology is often used for higher throughput screening early in drug discovery, while manual patch-clamp can be used for verification. nih.gov The Comprehensive In Vitro Proarrhythmia Assay (CiPA) initiative represents a paradigm shift, integrating data from multiple ion channels and in silico modeling to assess proarrhythmic risk. criver.comnih.gov

In Vivo Telemetry: This method allows for continuous monitoring of cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG) in conscious, freely moving animals (typically non-rodents like dogs or monkeys). biotrial.compatsnap.comcriver.comnih.govphysiostim.comoup.com Telemetry studies are valuable for detecting potential cardiac toxicity and other safety concerns in vivo. biotrial.comnih.govphysiostim.com Jacketed external telemetry (JET) and implanted telemetry devices are utilized. criver.comoup.com ECG analysis includes evaluating parameters like heart rate, rhythm, and conduction intervals (e.g., PR, QRS, QT). zeclinics.comnih.gov

Example Cardiovascular Parameters Monitored:

| Parameter | Measurement Method(s) | Relevance |

| Heart Rate | Telemetry, ECG | Indicator of chronotropic effects |

| Blood Pressure | Telemetry | Indicator of vasoactive effects |

| ECG Intervals (PR, QRS, QT) | Telemetry, ECG analysis | Assessment of cardiac conduction and repolarization |

| hERG Channel Blockade | In vitro patch-clamp assay | Predictor of QT prolongation risk |

| Cardiac Contractility | Isolated heart models, indirect measures in vivo | Assessment of inotropic effects |

While general methods for assessing the cardiovascular safety of mGlu7 modulators are established within safety pharmacology guidelines, specific detailed findings for this compound from these types of studies were not found in the provided search results. However, the importance of these assessments for any new chemical entity, including mGlu7 modulators, is well-documented. biotrial.compatsnap.comzeclinics.com

Respiratory System Safety Assessments

Evaluation of the respiratory system is the third component of the safety pharmacology core battery. europa.eubiotrial.compatsnap.comzeclinics.comwikipedia.orgvivotecnia.comcriver.comfda.gov Respiratory studies are crucial because the lungs are vital for breathing and gas exchange. biotrial.com These assessments help identify potential adverse effects such as respiratory depression, bronchoconstriction, or changes in breathing patterns. biotrial.com

Common methods for assessing respiratory safety include:

Measurement of Respiratory Rate and Tidal Volume: These parameters are often measured using non-invasive techniques like whole-body plethysmography in animal models (e.g., mice, rats, guinea pigs). biotrial.comzeclinics.comslideshare.net

Measurement of Oxygen Saturation: This can also be assessed to evaluate the efficiency of gas exchange. slideshare.net

Assessment of Airway Resistance and Lung Compliance: These are examples of parameters that may be measured in supplemental studies if indicated. slideshare.net

Example Respiratory Parameters Monitored:

| Parameter | Measurement Method(s) | Relevance |

| Respiratory Rate | Plethysmography | Indicator of breathing frequency |

| Tidal Volume | Plethysmography | Indicator of the volume of air per breath |

| Minute Volume | Calculated (Rate x Volume) | Indicator of overall ventilation |

| Oxygen Saturation | Pulse oximetry (if applicable) | Indicator of blood oxygen levels |

| Airway Resistance | Supplemental methods | Indicator of airflow obstruction |

| Lung Compliance | Supplemental methods | Indicator of lung elasticity |

As with CNS and cardiovascular assessments, the specific detailed findings regarding this compound's respiratory safety profile from dedicated preclinical studies were not available in the search results. However, the standard practice in safety pharmacology dictates that such assessments would be conducted for a novel compound like this compound as part of the required preclinical evaluation. europa.eubiotrial.compatsnap.comzeclinics.comfda.gov

Future Directions and Research Gaps in Vu6010608 Investigation

Elucidating Further Mechanistic Details of mGlu7 Receptor Heterodimerization and Function

A significant frontier in mGlu receptor research is understanding the functional consequences of receptor dimerization. Like other mGlu receptors, mGlu7 is known to form both homodimers (mGlu7/mGlu7) and heterodimers with other mGlu subtypes, which can alter their pharmacological and signaling properties. anr.frnih.gov The compound VU6010608 has been instrumental in revealing the pharmacological distinctions between these receptor complexes. nih.gov

Research has demonstrated that this compound possesses differential activity at mGlu7 homodimers compared to mGlu7/mGlu8 heterodimers. nih.gov Studies utilizing complemented donor acceptor-resonance energy transfer (CODA-RET) have shown that while this compound is active at both mGlu7/7 homodimers and mGlu7/8 heterodimers, a very closely related analog, VU6010953, is only active at the homodimer. nih.gov This distinction is critical, as it suggests that the subtle structural difference between the two compounds—a methoxy (B1213986) group in this compound versus a propoxy group in VU6010953—dramatically impacts activity at the heterodimeric complex. nih.gov

These in vitro findings correlate with functional outcomes in native tissue. For instance, this compound effectively blocks long-term potentiation (LTP) at the hippocampal Schaffer collateral-CA1 (SC-CA1) synapses, a process where mGlu7/8 heterodimers are believed to play a key role. nih.gov In contrast, VU6010953 fails to block LTP at these same synapses, consistent with its inactivity at the mGlu7/8 heterodimer. nih.gov This strongly suggests that mGlu7/8 heterodimers are present and functionally relevant in key brain circuits involved in synaptic plasticity. nih.gov

Future research must continue to unravel the complexities of these interactions. Key unanswered questions include identifying the full range of mGlu7-containing heterodimers that exist in vivo and characterizing their unique pharmacological profiles. anr.fr Developing a deeper understanding of how heterodimerization affects receptor signaling, G protein coupling, and downstream cellular events is crucial for predicting the precise effects of modulators like this compound in different neuronal populations.

| Compound | Structural Difference | Activity at mGlu7/7 Homodimer | Activity at mGlu7/8 Heterodimer | Effect on LTP at SC-CA1 Synapses | Reference |

|---|---|---|---|---|---|

| This compound | Methoxy substitution | Active (NAM) | Active (NAM) | Blocks LTP | nih.gov |

| VU6010953 | Propoxy substitution | Active (NAM) | Inactive | Does not block LTP | nih.gov |

| ADX71743 | N/A | Active (NAM) | Active (NAM) | N/A | nih.gov |

| MMPIP | N/A | Active (NAM) | Inactive | N/A | nih.gov |

Expanding Preclinical Investigations into Broader Disease Indications

The widespread expression of mGlu7 in brain regions critical for mood, cognition, and emotional learning suggests its potential as a therapeutic target for numerous neurological and psychiatric disorders. nih.govfrontiersin.org While initial research with mGlu7 modulators has been promising, preclinical investigations involving specific compounds like this compound need to be expanded to validate these hypotheses across a broader range of disease models.

Schizophrenia: The glutamatergic system dysfunction is a key hypothesis in the pathophysiology of schizophrenia. nih.gov Given mGlu7's role in modulating glutamate (B1630785) release, investigating NAMs like this compound in preclinical models that capture the positive, negative, and cognitive symptoms of schizophrenia is a logical next step. nih.govacs.org

Anxiety Disorders: The amygdala and hippocampus, which are central to anxiety and fear processing, show high levels of mGlu7 expression. frontiersin.org Studies suggest that reducing mGlu7 function can produce anxiolytic-like effects in some behavioral models. frontiersin.orgmdpi.com Therefore, systematic evaluation of this compound in a variety of preclinical anxiety paradigms, such as the elevated plus-maze or novelty-suppressed feeding tests, is warranted to determine its potential as an anxiolytic agent. nih.govpsychogenics.com

Movement Disorders: While less explored, the role of metabotropic glutamate receptors in the basal ganglia suggests that mGlu7 modulation could have applications in movement disorders. movementdisorders.org Preclinical studies in animal models of conditions like Parkinson's disease or dystonia could reveal novel therapeutic avenues. vumc.org

Neurodevelopmental Disorders: Genetic studies have linked single nucleotide polymorphisms in the GRM7 gene (which encodes mGlu7) to conditions like autism spectrum disorder and attention-deficit/hyperactivity disorder. nih.govacs.org Furthermore, mouse models of Rett syndrome show reduced levels of mGlu7 protein. nih.gov These findings provide a strong rationale for investigating how mGlu7 NAMs might impact the behavioral and synaptic deficits observed in preclinical models of these complex disorders. nih.govfrontiersin.org

A significant gap in current research is the limited number of published studies using this compound in these specific, validated animal models of disease. Future work should focus on closing this gap to build a stronger preclinical evidence base for the therapeutic potential of mGlu7 NAMs.

Development of Next-Generation mGlu7 Modulators with Optimized Research Profiles and Translational Utility

While this compound is a valuable research tool, the development of compounds for potential clinical use requires optimization of multiple properties, including selectivity, bioavailability, and metabolic stability. nih.gov The journey from a discovery compound to a clinical candidate involves extensive medicinal chemistry efforts to refine the molecule's profile.

The development of allosteric modulators for mGlu receptors has historically faced challenges. nih.gov For instance, the allosteric agonist AMN082, while useful for exploring mGlu7 biology, is rapidly metabolized in vivo and has off-target activities. acs.org The discovery of this compound represented an advance in identifying novel NAM scaffolds. nih.gov However, the field continues to evolve, with ongoing efforts to identify both positive allosteric modulators (PAMs) and NAMs with improved drug-like properties. acs.orgnih.gov

Researchers have identified other classes of mGlu7 modulators, such as the PAMs VU0155094 and VU0422288. acs.orgnih.gov These compounds, while not selective for mGlu7 over other group III mGlu receptors, have been instrumental in demonstrating that positive modulation of the receptor is a viable strategy for influencing synaptic transmission. acs.orgacs.org Such compounds help build a more comprehensive understanding of the structure-activity relationships for mGlu7 allosteric modulation. acs.org

The key goals for next-generation mGlu7 modulators include:

Enhanced Subtype Selectivity: Minimizing activity at other mGlu receptors and unrelated targets to reduce the risk of side effects.

Improved Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to ensure adequate brain exposure and a suitable duration of action.

Diverse Pharmacological Profiles: Developing a toolkit of molecules that includes not only NAMs and PAMs but potentially allosteric agonists or silent allosteric modulators to probe the receptor's function in different ways.

Advancements in In Vivo Probes and Translational Methodologies for mGlu7 Research

A major hurdle in translating preclinical findings to clinical applications is the lack of tools to study receptor expression and function directly in the living human brain. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantification of specific molecular targets, such as neurotransmitter receptors. e-century.usemory.edu

The development of a selective PET radioligand for mGlu7 would be a transformative step for the field. It would enable researchers to:

Confirm the altered expression levels of mGlu7 in patient populations with psychiatric or neurological disorders.

Measure receptor occupancy of a potential drug candidate to ensure it is engaging the target at clinically relevant doses.

Explore the relationship between mGlu7 density, disease symptoms, and treatment response.

Early attempts to develop an mGlu7 PET tracer based on the NAM compound MMPIP ([11C]MMPIP) were limited by moderate affinity and the presence of radioactive metabolites in the brain, which complicated quantitative analysis. nih.gov More recently, research has focused on developing new tracers with improved properties. For example, a novel carbon-11 (B1219553) labeled ligand, designated [11C]18 (MG7-2109), was developed from a different chemical scaffold and showed promise in preclinical evaluations. nih.gove-century.us Although preliminary PET imaging results in rodents indicated rapid clearance, this work provides valuable insights for the future design of mGlu7-targeted imaging agents. e-century.us

Q & A

Q. Advanced Research Focus

- In vivo electrophysiology combined with behavioral paradigms (e.g., fear conditioning) to correlate synaptic inhibition with functional outcomes.

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess blood-brain barrier penetration, as CNS penetrance is critical for therapeutic applications .

How can researchers resolve contradictions between in vitro potency (IC50) and in vivo efficacy data for this compound?

Q. Methodological Approach

- Dose-response validation : Ensure in vivo dosing aligns with the compound’s bioavailability and brain exposure levels. For instance, discrepancies may arise from suboptimal CNS penetration despite high in vitro potency .

- Assay standardization : Compare experimental conditions (e.g., cell lines, animal models) across studies. Variability in LTP protocols (e.g., stimulation frequency) can alter observed efficacy .

- Data triangulation : Integrate complementary methods (e.g., microdialysis for neurotransmitter release measurements) to cross-validate findings .

What frameworks guide the design of robust preclinical studies for this compound?

Q. Basic Framework

- PICO (Population, Intervention, Comparison, Outcome) : Define the neuronal population (e.g., hippocampal neurons), intervention (dose range), comparators (e.g., VU6009748), and outcomes (e.g., fEPSP reduction) .

- FINER criteria : Ensure studies are Feasible (resource-appropriate), Interesting (theoretically novel), Novel (address knowledge gaps), Ethical (animal welfare compliance), and Relevant (translational potential) .

Q. Advanced Framework

- Mechanistic vs. phenotypic assays : Balance target engagement validation (e.g., mGlu7 receptor occupancy) with functional readouts (e.g., behavioral despair in depression models) .

How should researchers optimize translational models to evaluate this compound’s therapeutic potential for CNS disorders?

Q. Methodological Recommendations

- Species-specific considerations : Use transgenic mice expressing human mGlu7 receptors to improve clinical relevance.

- Biomarker integration : Pair electrophysiological data (e.g., LTP suppression) with biochemical markers (e.g., BDNF levels) to establish mechanistic links to disease pathology .

- Controlled bias mitigation : Implement blinding and randomization in behavioral assays to reduce observer bias .

What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex assays?

Q. Basic Analysis

Q. Advanced Analysis

- Mixed-effects modeling to account for intra-subject variability in longitudinal studies.

- Bayesian inference to quantify uncertainty in potency estimates, particularly when reconciling conflicting datasets .

How can researchers validate the specificity of this compound for mGlu7 over related glutamate receptors?

Q. Experimental Strategies

- Counter-screening panels : Test against mGlu1-8 subtypes and ionotropic glutamate receptors (e.g., NMDA, AMPA) using calcium flux or cAMP assays .

- Structural analysis : Utilize cryo-EM or X-ray crystallography to confirm binding to the mGlu7 allosteric site versus orthosteric sites of off-target receptors .

What are the ethical and practical considerations for in vivo studies involving this compound?

Q. Key Considerations

- 3Rs principle (Replacement, Reduction, Refinement) : Use computational models (e.g., molecular dynamics simulations) to minimize animal use .

- Ethical oversight : Obtain institutional review board (IRB) approval for protocols involving pain or stress paradigms .

How can researchers address reproducibility challenges in this compound studies?

Q. Best Practices

- Protocol pre-registration : Detail methods in open-access repositories (e.g., Protocols.io ) to standardize assays .

- Raw data transparency : Share electrophysiological traces and dose-response raw data via supplementary materials or public repositories .

What gaps in current knowledge warrant further investigation of this compound?

Q. Research Priorities

- Long-term safety profiles : Chronic toxicity studies in non-human primates.

- Sex-specific responses : Evaluate pharmacokinetic differences and efficacy in female vs. male models, which are often underrepresented .

How can interdisciplinary collaboration enhance this compound research?

Q. Collaborative Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.